molecular formula C8H10FNO3 B1239867 2-Fluoronorepinehprine

2-Fluoronorepinehprine

Cat. No.: B1239867
M. Wt: 187.17 g/mol
InChI Key: SBUQBFTXTZSRMH-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoronorepinephrine is a fluorinated derivative of norepinephrine, a neurotransmitter and hormone that plays a crucial role in the body’s fight-or-flight response. The introduction of a fluorine atom into the norepinephrine molecule enhances its chemical properties, making it a valuable compound for scientific research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoronorepinephrine involves the fluorination of norepinephrine. One common method is the electrophilic fluorination of norepinephrine using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent added to a solution of norepinephrine in an appropriate solvent, such as acetonitrile, at room temperature .

Industrial Production Methods

Industrial production of 2-fluoronorepinephrine may involve more scalable and cost-effective methods. One approach is the use of continuous flow reactors, which allow for precise control of reaction conditions and improved safety. The fluorination reaction can be optimized using design of experiments (DoE) techniques to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoronorepinephrine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to its parent amine.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoronorepinephrine has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of fluorination on catecholamines.

    Biology: Investigated for its role in neurotransmission and receptor binding.

    Medicine: Potential therapeutic applications in treating conditions related to norepinephrine dysregulation, such as depression and hypertension.

    Industry: Utilized in the development of fluorinated pharmaceuticals and agrochemicals

Mechanism of Action

2-Fluoronorepinephrine exerts its effects by interacting with adrenergic receptors in the body. It acts as a beta-adrenergic agonist, stimulating beta-adrenergic receptors to produce physiological responses such as increased heart rate and vasodilation. The fluorine atom enhances the compound’s binding affinity and selectivity for these receptors, making it a valuable tool for studying adrenergic signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoronorepinephrine is unique in its selective beta-adrenergic receptor agonist activity, which distinguishes it from other fluorinated norepinephrine derivatives. This selectivity makes it particularly useful for studying beta-adrenergic receptor functions and developing targeted therapies .

Properties

Molecular Formula

C8H10FNO3

Molecular Weight

187.17 g/mol

IUPAC Name

4-[(1R)-2-amino-1-hydroxyethyl]-5-fluorobenzene-1,2-diol

InChI

InChI=1S/C8H10FNO3/c9-5-2-7(12)6(11)1-4(5)8(13)3-10/h1-2,8,11-13H,3,10H2/t8-/m0/s1

InChI Key

SBUQBFTXTZSRMH-QMMMGPOBSA-N

Isomeric SMILES

C1=C(C(=CC(=C1O)O)F)[C@H](CN)O

Canonical SMILES

C1=C(C(=CC(=C1O)O)F)C(CN)O

Synonyms

5-fluoronorepinephrine
6-fluoronorepinephrine
6-fluoronorepinephrine monohydrochloride, (+-)-isomer
6-fluoronorepinephrine oxalate (1:1)
6-fluoronorepinephrine, (+-)-isomer
6-fluoronorepinephrine, (R)-isome

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.